Pelletierine is a natural product found in Punica granatum, Lycopodiastrum casuarinoides, and other organisms with data available.

Pelletierine

CAS No.: 4396-01-4

Cat. No.: VC7844879

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4396-01-4 |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

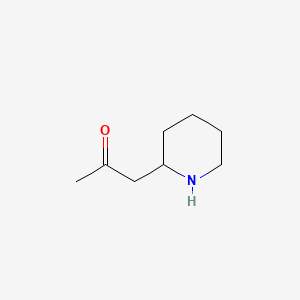

| IUPAC Name | 1-piperidin-2-ylpropan-2-one |

| Standard InChI | InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 |

| Standard InChI Key | JEIZLWNUBXHADF-UHFFFAOYSA-N |

| SMILES | CC(=O)CC1CCCCN1 |

| Canonical SMILES | CC(=O)CC1CCCCN1 |

Introduction

Chemical Identity and Structural Characteristics

Pelletierine (IUPAC name: 1-(piperidin-2-yl)propan-2-one) belongs to the class of aliphatic heteromonocyclic compounds, with a molecular formula of and a molecular weight of 141.211 g/mol . Its structure comprises a piperidine ring substituted at the 2-position with an acetonyl group (), conferring both basic and ketonic properties.

Stereochemical Variants

The compound exists in enantiomeric forms:

-

(R)-Pelletierine (CAS 2858-66-4), naturally occurring in pomegranates .

-

(S)-Pelletierine, typically synthesized through asymmetric methods .

The racemic mixture (-pelletierine) was first reported by Tanret in 1878 during studies of Punica granatum alkaloids .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 195°C (racemic) | |

| Density () | 0.988 g/cm³ | |

| Solubility | Miscible in ethanol, ether; 5% aqueous solubility | |

| Hydrochloride mp | 145°C (crystalline) |

Natural Occurrence and Isolation

Biosynthetic Pathways

Recent studies using Huperzia serrata cell cultures revealed a non-enzymatic Mannich-like condensation mechanism :

-

Δ¹-Piperideine formation from lysine decarboxylation.

-

3-Oxoglutaric acid production via type III polyketide synthases (HsPKS4/PcPKS1).

-

Spontaneous condensation yielding pelletierine ( at pH 7.4) .

This pathway explains its role as a biosynthetic precursor to Lycopodium alkaloids like huperzine A, a potent acetylcholinesterase inhibitor .

Synthetic Methodologies

Classical Syntheses

Early approaches (1949–1967) relied on:

-

Anet's method: Cyclization of -methyl-5-aminopentan-2-one (32% yield) .

-

Beyerman's resolution: Chiral separation using L-(+)-tartaric acid (ee 68%) .

Modern Asymmetric Routes

Three enantioselective strategies dominate contemporary synthesis :

Proline-Mediated Mannich Reaction

-

Catalyst: L-Proline (20 mol%)

-

Conditions: , −20°C, 72h

Organocatalytic Aza-Michael Addition

-

Catalyst: 9-Aminoquinine (10 mol%)

-

Substrate: -protected α,β-unsaturated ketone

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | ee (%) | Time (h) |

|---|---|---|---|

| Classical Resolution | 45 | 68 | 120 |

| Proline Mannich | 78 | 80 | 72 |

| Aza-Michael Organocat. | 85 | 92 | 48 |

Pharmacological and Industrial Applications

Neurological Therapeutics

As a huperzine A precursor, pelletierine derivatives show promise for:

Agricultural Biocontrol

-

Nematicidal activity: 85% mortality in Meloidogyne incognita at 500 ppm .

-

Antifungal properties: Inhibits Botrytis cinerea spore germination (MIC 250 μg/mL) .

Analytical Characterization

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 3.78 (dt, J = 12.4, 3.1 Hz, 1H, H-2'), 2.86 (dd, J = 16.2, 5.3 Hz, 1H, H-1), 2.42 (s, 3H, COCH₃) .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume